Amine ionophore I

Description

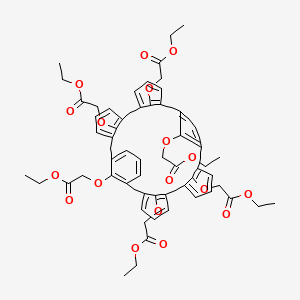

Conceptual Framework of Amine Ionophore I Functionality

The functionality of this compound is rooted in the principles of host-guest chemistry. psu.edu Its three-dimensional structure features a pre-organized cavity formed by six phenol (B47542) units linked in a cycle, with functional groups (hexaacetic acid hexaethylester) extending from the lower rim. psu.edusemanticscholar.org This architecture creates a specific binding site that is complementary in size and chemical properties to primary amine guests. psu.edursc.org

The interaction is non-covalent, primarily driven by hydrogen bonding and electrostatic interactions between the amine's ammonium (B1175870) headgroup and the oxygen-rich cavity of the calixarene (B151959). researchgate.netmdpi.com Once the guest amine is bound within the host, the resulting complex presents a lipophilic exterior, which allows it to partition into and diffuse across the hydrophobic core of a lipid bilayer or an artificial polymer membrane. semanticscholar.orgwikipedia.org Upon reaching the other side of the membrane, the amine is released, and the ionophore can return to repeat the cycle. This selective complexation and transport mechanism allows this compound to ferry specific molecules across otherwise impermeable barriers, forming the basis of its application in ion-selective electrodes (ISEs) and optical sensors (optodes). psu.edupsu.edu

Historical Trajectories and Milestones in Amine Ionophore Research

The journey of ionophore research began with the discovery of naturally occurring antibiotics like valinomycin (B1682140) in the mid-20th century, which were found to disrupt cellular function by transporting ions across membranes. annualreviews.organnualreviews.org This discovery spurred interest in understanding and mimicking these transport capabilities, leading to the birth of synthetic ionophore chemistry.

A major milestone was the synthesis of crown ethers by Charles Pedersen in the 1960s, which demonstrated that synthetic macrocycles could selectively bind specific metal cations. annualreviews.org This laid the groundwork for designing artificial transporters. Subsequently, the discovery and development of calixarenes in the 1970s and 1980s by researchers like C. David Gutsche, and their development as ion-complexing agents by groups such as McKervey's, provided a new, highly versatile scaffold for ionophore design. tandfonline.comsemanticscholar.org

The focus soon expanded from simple metal ions to more complex organic molecules. Researchers began to functionalize the basic calixarene structure to create receptors for various guests. The development of ester derivatives of calix sigmaaldrich.comarenes, such as this compound, marked a significant advancement, leading to the creation of sensors highly selective for primary amines over other cations and different amine types (secondary, tertiary). psu.edursc.org The first successful artificial transport system was reported in 1982, and since then, the field has seen the creation of a diverse range of synthetic ionophores, including sophisticated calixarene-based systems. nih.gov These developments have been pivotal in advancing analytical chemistry and our understanding of supramolecular function in membranes. nih.govscispace.com

Classification and Structural Archetypes Relevant to this compound Design

Ionophores are broadly classified based on their mechanism of action for transporting ions across a membrane. slideshare.net The two primary mechanisms are the mobile carrier and the channel-forming mechanisms. wikipedia.orgslideshare.net

Mobile carriers are relatively small, lipid-soluble molecules that bind to a specific ion, shield its charge from the hydrophobic membrane interior, and diffuse as a complex from one side of the membrane to the other to release the ion. agscientific.comresearchgate.net This process involves the carrier physically moving across the membrane. researchgate.net Key characteristics of this mechanism include:

Encapsulation: The ionophore envelops the guest ion, creating a lipophilic exterior. slideshare.net

Diffusion: The entire ionophore-ion complex diffuses through the lipid bilayer. nih.gov

High Selectivity: They are often highly selective for specific ions due to the precise fit required for complexation. nih.gov

Temperature Sensitivity: Their transport function can be significantly inhibited at low temperatures where membrane fluidity is reduced. wikipedia.orgagscientific.com

This compound and other calixarene-based transporters are generally understood to operate via this mobile carrier mechanism. researchgate.net They form a discrete host-guest complex with the amine, shuttle it across the membrane, and are released. psu.edu Naturally occurring examples that function as mobile carriers include valinomycin (for K+) and nonactin (B1679836) (for NH4+). wikipedia.orgresearchgate.net

Channel-formers are typically larger molecules that span the entire width of the membrane, creating a hydrophilic pore or channel through which ions can pass. wikipedia.orgagscientific.com Unlike mobile carriers, the ionophore itself does not diffuse across the membrane; it remains in a fixed position, acting as a tunnel. youtube.com Key features include:

Transmembrane Pore: The ionophore forms a stable, water-filled pathway. nih.gov

High Transport Rate: The flux of ions through a channel can be several orders of magnitude faster than that of a mobile carrier. agscientific.comnih.gov

Lower Temperature Sensitivity: They can maintain their transport capacity even at low temperatures that would inhibit mobile carriers. wikipedia.orgagscientific.com

Variable Selectivity: While some channels are highly selective, others can be less specific. youtube.com

A classic example of a channel-forming ionophore is Gramicidin A, which dimerizes in the membrane to form a transmembrane channel for monovalent cations. wikipedia.orgslideshare.net While this compound itself acts as a carrier, the principles of channel formation are relevant to the broader field of synthetic transporter design, where larger, more complex calixarene structures have been engineered to function as unimolecular channels. nih.govacs.org

Significance of this compound in Advancing Membrane Transport Understanding

The development and study of this compound and related calixarenes have been highly significant for advancing the understanding of membrane transport and molecular recognition. As a purely synthetic molecule, it serves as a simplified, controllable model for studying the complex processes mediated by natural transport proteins. nih.gov

Its primary impact has been in the field of analytical chemistry, where it has enabled the creation of highly selective sensors for primary amines. psu.edursc.org These sensors are valuable tools for determining the concentration of specific amine-containing compounds, including many pharmaceuticals, in complex mixtures with high accuracy. psu.edunih.gov Research using this ionophore has provided deep insights into host-guest interactions, demonstrating how the size of the calixarene cavity and the nature of its functional groups dictate its selectivity for different guests. psu.edusemanticscholar.org Studies have shown that calix sigmaaldrich.comarene-based ionophores are selective for primary amines over alkali metal ions and other amine classes, a specificity not easily achieved with traditional ion-exchange materials. psu.edu This work underscores the power of rational design in creating molecules with tailored functions for both biological research and practical applications.

Properties

IUPAC Name |

ethyl 2-[[38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H72O18/c1-7-73-55(67)37-79-61-43-19-13-20-44(61)32-46-22-15-24-48(63(46)81-39-57(69)75-9-3)34-50-26-17-28-52(65(50)83-41-59(71)77-11-5)36-54-30-18-29-53(66(54)84-42-60(72)78-12-6)35-51-27-16-25-49(64(51)82-40-58(70)76-10-4)33-47-23-14-21-45(31-43)62(47)80-38-56(68)74-8-2/h13-30H,7-12,31-42H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVIETSWDFUREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OCC(=O)OCC)CC7=CC=CC(=C7OCC(=O)OCC)CC1=CC=C2)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H72O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399383 | |

| Record name | Amine ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97600-45-8 | |

| Record name | Amine ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Ion Permeation by Amine Ionophore I

Fundamental Mechanisms of Ion Binding and Release by Amine Ionophore I

The primary role of this compound in mediating ion transport lies in its capacity to reversibly bind and release ions, a process that is central to its function. This dynamic interaction is governed by the principles of host-guest chemistry, wherein the ionophore acts as the host and the ion as the guest.

Host-Guest Complexation Dynamics

The interaction between this compound and an ion is a classic example of host-guest complexation. The lipophilic nature of the long dodecyl chains of tridodecylamine (B85476) allows it to reside within the hydrophobic core of a lipid membrane. The core of the ionophore's functionality is the nitrogen atom of the tertiary amine group, which possesses a lone pair of electrons. This electron-rich site can interact with and bind cations.

The process begins with the ion, present in the aqueous phase, approaching the membrane-water interface. The this compound, embedded in the membrane, presents its amine group as a binding site. The formation of the host-guest complex involves the coordination of the ion by the amine moiety. Once the complex is formed, the hydrophobic exterior of the ionophore shields the charge of the ion, enabling the complex to diffuse across the lipid bilayer. Upon reaching the other side of the membrane, the ion is released into the aqueous phase, and the free ionophore is ready to repeat the cycle. The efficiency of this transport cycle is dependent on the rates of association and dissociation of the ion with the ionophore.

Role of Amine Moieties in Ion Recognition and Coordination

The tertiary amine moiety is the critical functional group in this compound responsible for ion recognition and coordination. In the case of its most well-documented function as a proton carrier, the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from the aqueous environment to form a positively charged trialkylammonium cation. This protonation is a reversible process, with the release of the proton on the other side of the membrane being facilitated by a lower proton concentration (higher pH).

The recognition of other cations also relies on the Lewis basicity of the nitrogen atom. The lone pair of electrons on the nitrogen can form a coordinate covalent bond with metal cations. The strength and stability of this coordination are influenced by factors such as the size, charge density, and electronic configuration of the cation, as well as the steric hindrance around the nitrogen atom imposed by the three long alkyl chains. These bulky dodecyl groups can influence the accessibility of the binding site and the coordination geometry of the resulting complex.

Ion Selectivity and Specificity of this compound

A key characteristic of any ionophore is its selectivity for particular ions. This compound is renowned for its exceptionally high selectivity for protons.

Factors Governing Cation Selectivity (e.g., H⁺, NH₄⁺, Ca²⁺, Zn²⁺, Ni²⁺, Pb²⁺)

This compound exhibits a remarkably high preference for protons (H⁺) over other cations. This pronounced selectivity is a cornerstone of its application in H⁺-selective electrodes. The small size and high charge density of the proton allow for a very effective interaction with the amine's lone pair of electrons, leading to a stable protonated state.

While primarily known as a proton ionophore, the potential for this compound to interact with other cations exists. The selectivity for other cations such as ammonium (B1175870) (NH₄⁺), calcium (Ca²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and lead (Pb²⁺) is significantly lower than for H⁺. The larger ionic radii and, in some cases, the hydration shells of these metal cations, present steric challenges for effective coordination by the bulky tridodecylamine. The formation of stable complexes with these ions is less favorable compared to the simple and strong protonation of the amine group.

Detailed quantitative data on the potentiometric selectivity coefficients for these specific cations are not extensively documented in readily available literature, underscoring the predominant focus on its role as a proton carrier. However, the general principle of host-guest chemistry suggests that the geometric and electronic match between the ionophore and the ion is the primary determinant of selectivity.

Considerations for Anion Selectivity (e.g., Phosphate (B84403), Thiocyanate)

As a neutral carrier that becomes cationic upon binding a proton, this compound is not designed to directly bind and transport anions. Its mechanism relies on cation transport. Therefore, direct selectivity for anions like phosphate and thiocyanate (B1210189) is not an expected feature of its primary mode of action.

Thermodynamics and Kinetics of Ion-Amine Ionophore I Complex Formation

The thermodynamics and kinetics of the complex formation between this compound and ions dictate the efficiency and selectivity of ion transport.

Kinetics: The rates of ion binding (association) and release (dissociation) are critical for an effective ion transport cycle. A functional ionophore must exhibit fast kinetics to facilitate a high turnover rate. For this compound, the proton transfer kinetics are expected to be rapid, allowing for efficient transport of H⁺ across the membrane in response to a pH gradient. The kinetic parameters, such as the association rate constant (ka) and the dissociation rate constant (kd), for the interaction of tridodecylamine with various ions have not been extensively reported. However, the successful application of this ionophore in sensors implies that these kinetic processes are sufficiently fast to allow for a rapid and stable response.

Membrane Interaction and Translocation Mechanisms of this compound

This compound, chemically known as tridodecylamine (TDDA), is a lipophilic amine that functions as a highly selective proton (H+) carrier across lipid membranes. nih.govresearchgate.net Its ability to transport ions is not based on forming a permanent channel but rather on acting as a mobile carrier, shuttling protons from one side of a membrane to the other. The mechanism is governed by its physicochemical properties, including its interaction with the lipid bilayer, its ability to undergo conformational changes, and its capacity for proton-coupled transport via charge neutralization.

Partitioning Behavior within Lipid Bilayers and Model Membranes

The initial and essential step for any mobile ion carrier's function is its ability to enter and reside within the hydrophobic core of the lipid bilayer. wikipedia.orgagscientific.com this compound's efficacy is fundamentally linked to its high lipophilicity, which facilitates its partitioning from an aqueous environment into a lipid membrane. nih.gov

In practical applications, such as ion-selective electrodes, this compound is part of a cocktail designed to optimize its partitioning and performance within a synthetic liquid membrane. The composition of a typical cocktail highlights the components necessary for stable partitioning and function.

| Component | Chemical Name | Function in Membrane Partitioning & Ion Transport | Reference |

|---|---|---|---|

| Ionophore | Tridodecylamine (TDDA) | The active H+ carrier that partitions into the membrane to bind and transport protons. | nih.gov |

| Lipophilic Additive | Potassium tetrakis(4-chlorophenyl)borate (KTCPB) | Reduces anion interference and membrane electrical resistance, stabilizing the ionophore within the membrane and facilitating the formation of lipophilic ion pairs. | nih.gov |

| Plasticizer/Solvent | 2-Nitrophenyl octyl ether (o-NPOE) | Acts as a membrane solvent, ensuring the ionophore and other components remain dissolved and mobile within the liquid membrane matrix. | nih.gov |

| Polymer Matrix | Poly(vinyl chloride) (PVC) | Provides the structural support for the liquid membrane, physically trapping the ionophore and other components. | nih.gov |

Conformational Changes During Ion Transport

For a mobile carrier ionophore, transport is not a passive diffusion process but a dynamic one that requires structural rearrangements. nih.gov Although detailed crystallographic studies of this compound's conformational states during proton transport are not widely available, the mechanism necessitates distinct conformational changes. These changes are crucial for both sequestering the ion from the aqueous environment and subsequently releasing it. nih.gov

The process can be conceptualized as follows:

Binding Conformation: On the side of the membrane with a high proton concentration, the ionophore adopts a conformation that exposes its amine group to the aqueous interface. This "open" state allows for the binding of a proton.

Transport Conformation: Upon protonation, the flexible dodecyl chains of the TDDA molecule are thought to rearrange. This conformational shift shields the charged, protonated amine group from the hydrophobic lipid tails of the membrane interior. This creates a more lipophilic complex, facilitating its diffusion across the membrane. This is analogous to other carriers that switch from a "U-shape" for binding to an "I-shape" for translocation. nih.gov

Release Conformation: Upon reaching the other side of the membrane (with a lower proton concentration), the ionophore undergoes another conformational change. This re-exposes the protonated amine to the aqueous interface, facilitating the release of the proton. The ionophore then reverts to its original conformation to shuttle back across the membrane.

These conformational shifts are energetically driven by the binding and release of the proton and the changing microenvironment as the ionophore traverses the lipid bilayer.

Proton-Coupled Transport and Charge Neutralization

This compound functions as a neutral proton carrier, meaning it transports protons in a way that does not create an electrical imbalance across the membrane. nih.govresearchgate.net This is achieved through a mechanism of proton-coupled transport where the charge of the proton is neutralized during its transit through the membrane's hydrophobic core. nih.gov

The transport cycle is driven by a proton gradient and can be described in the following steps:

Protonation at the Interface: The neutral, uncharged TDDA molecule (R₃N) diffuses to the membrane interface where the proton concentration is higher. Here, its amine group binds a proton, becoming positively charged (R₃NH⁺).

Charge Neutralization via Ion-Pair Formation: The newly formed R₃NH⁺ cation is hydrophilic and its positive charge creates a significant energy barrier to entering the hydrophobic membrane core. nih.gov To overcome this, it forms a charge-neutral, lipophilic ion pair with a suitable anion present in the system, such as the tetrakis(4-chlorophenyl)borate from the ion-selective cocktail. nih.govnih.gov This pairing effectively masks the positive charge of the protonated amine, creating an electrically neutral complex ([R₃NH⁺][Anion⁻]) that can readily partition into and diffuse across the lipid bilayer. nih.gov

Translocation of the Neutral Complex: The neutral ion-pair complex diffuses across the membrane, moving down the proton's electrochemical gradient.

Dissociation and Proton Release: On the side of the membrane with a lower proton concentration, the complex dissociates. The proton is released into the aqueous phase (R₃NH⁺ → R₃N + H⁺), and the co-transported anion is also released.

Return of the Neutral Carrier: The now neutral, deprotonated this compound molecule (R₃N) is free to diffuse back to the original side of the membrane to begin another transport cycle. nih.gov

This mechanism of forming a transient, neutral ion pair is a critical feature that allows the ionophore to efficiently couple proton movement to its own translocation while avoiding the energetic penalty of moving a naked charge through a hydrophobic environment. nih.govresearchgate.net

Synthetic Strategies and Chemical Modifications of Amine Ionophore I

Established Methodologies for Amine Ionophore I Synthesis

The synthesis of this compound and related macrocycles is primarily achieved through a few well-established routes. These methods can be broadly categorized into modular approaches that build the molecule piece by piece, and template-directed strategies that use a coordinating species to organize the final ring-closing step. iipseries.orgnih.gov

Modular Synthesis Approaches

Modular synthesis offers a versatile and powerful strategy for constructing complex macrocycles like this compound from smaller, pre-functionalized building blocks. rsc.orgflinders.edu.au This approach allows for the systematic variation of the ionophore's components, enabling the fine-tuning of its properties. The synthesis often involves the stepwise connection of oligoethylene glycol derivatives and amine-containing fragments.

A common modular route involves reacting a diamine with a dialdehyde (B1249045) or a diacid derivative of a polyether chain. nih.gov For instance, the condensation of a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, with an ether-linked dialdehyde yields a macrocyclic Schiff base, which can then be reduced to the final diamino crown ether. nih.gov This building block methodology is highly adaptable; for example, researchers have successfully appended crown ethers to rigid polycyclic frameworks using a modular synthesis, aiming to create artificial ion channels. flinders.edu.au The flexibility of this approach is a key advantage, as it facilitates the creation of a diverse library of ionophores with varied cavity sizes and external functionalities. rsc.org

Template-Directed Macrocyclization Techniques

Template-directed synthesis is a cornerstone of macrocyclic chemistry, where a metal cation or other guest molecule is used to organize the precursor fragments into a conformation that favors the intramolecular ring-closing reaction. nih.govnih.gov This "template effect" significantly increases the yield of the desired macrocycle by minimizing competing intermolecular polymerization.

For aza-crown ethers, alkali and alkaline earth metal cations are frequently employed as templates. nih.gov The size of the cation often dictates the size of the resulting macrocycle; for instance, Li⁺ tends to template the formation of 12-membered rings, while Na⁺ and K⁺ favor 15- and 18-membered rings, respectively. nih.gov The synthesis typically involves the reaction of a diol with a ditosylate in the presence of a metal salt, which acts as the template. nih.gov Another powerful template-directed method involves the "clipping" of a dialdehyde and a diamine around a secondary dialkylammonium ion (R₂NH₂⁺), which templates the formation of a crown-ether-like macrocycle through reversible imine bond formation. nih.gov This dynamic covalent chemistry approach allows for "error-checking" and results in high yields of the interlocked products. nih.gov

Metal-Mediated and Metal-Free Coupling Reactions

Both metal-mediated and metal-free coupling reactions are pivotal in the final macrocyclization step of many synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are widely used to form C-C bonds in the construction of complex macrocycles. nih.govacs.org These reactions have been instrumental in the total synthesis of numerous macrocyclic natural products. nih.gov More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool for macrocyclization, offering more atom-economical pathways. nih.govsci-hub.se

In the context of aza-crown ethers, nickel-mediated coupling has been used to assemble pyridine (B92270) units into a pentameric macrocycle, demonstrating the utility of metal templates in concert with coupling reactions. nih.gov Copper-catalyzed reactions, such as the azide-alkyne cycloaddition ("click chemistry"), are also employed, particularly for linking functional side chains or for the macrocyclization itself. mdpi.comacs.org Metal-free alternatives, such as those involving radical-mediated cross-dehydrogenative coupling, can be used for the direct functionalization of pre-formed crown ethers. rsc.org

Stereochemical Control and Chirality in this compound Synthesis

The introduction and control of stereochemistry are critical for the development of ionophores with specific recognition properties. Chiral crown ethers are of great interest for applications in enantioselective recognition and catalysis. oup.compsu.edu

Stereochemical control is typically achieved in one of two ways: by incorporating a chiral building block into the macrocyclic framework or by using a chiral catalyst to control the stereochemical outcome of a key reaction. wikipedia.orgpnas.org A common strategy involves using chiral starting materials derived from the "chiral pool," such as carbohydrates or amino acids. psu.edu For example, chiral aza-crown ethers have been synthesized from D-glucose, and their enantioselective capabilities have been demonstrated in asymmetric Michael additions. psu.edu Similarly, the use of enantiopure diamines like (1R,2R)-(-)-1,2-diaminocyclohexane ensures the formation of a chiral macrocycle. nih.gov

More advanced methods involve catalyst-controlled stereoselective reactions. Ring-closing metathesis (RCM) using chiral tungsten or molybdenum catalysts can produce macrocyclic alkenes with high Z-selectivity. nih.gov Asymmetric desymmetrization of achiral aza-crown ethers using a chiral phosphoric acid catalyst is another innovative approach to generate novel chiral fused aza-crown ethers with high enantiomeric excess. acs.org The chirality of the catalyst can be essential for promoting efficient macrocyclization, even when no new stereocenter is formed, by favoring a "matched" transition state. pnas.org

Derivatization and Functionalization Strategies for this compound

The functionalization of the basic this compound scaffold is crucial for tailoring its properties for specific applications, such as ion sensing. flinders.edu.aursc.org This can be achieved either by using pre-functionalized starting materials during the synthesis or by directly modifying the pre-formed macrocycle. iipseries.org

Introduction of Reporter Groups (e.g., Fluoroionophores)

A particularly important functionalization strategy is the introduction of chromogenic or fluorogenic reporter groups to create "chromoionophores" or "fluoroionophores". tandfonline.comacs.org These molecules signal the event of ion binding through a change in their optical properties (color or fluorescence). acs.org

The design of these sensors often involves coupling the aza-crown ether, which serves as the ion recognition site (the ionophore), to a fluorophore. researchgate.net The nitrogen atom of the aza-crown ether can act as an electron donor in a donor-acceptor system, and its interaction with a bound cation modulates the photophysical properties of the attached fluorophore. acs.org For example, styryl dyes based on N-methylbenzoaza-crown-ethers exhibit significant changes in their fluorescence upon complexation with alkali and alkaline-earth metal cations. acs.org Coumarin (B35378) derivatives are another popular choice for the fluorophore component, and their linkage to aza-crown ethers has yielded probes with high selectivity for specific metal ions like Mg²⁺ and Ca²⁺. researchgate.net The synthesis of these fluoroionophores often involves the covalent attachment of the fluorescent tag to the nitrogen atom(s) of the aza-crown ring. tandfonline.com

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

| Modular Schiff Base Condensation | Condensation of a diamine and a dialdehyde followed by reduction to form a diamino crown ether. | (1R,2R)-(-)-1,2-diaminocyclohexane, ether-linked dialdehydes, NaBH₄ | nih.gov |

| Template-Directed "Clipping" | Formation of a macrocycle around a secondary ammonium (B1175870) template via reversible imine bonds. | Dialdehyde, diamine, R₂NH₂⁺ template, BH₃·THF | nih.gov |

| Palladium-Catalyzed Coupling | Formation of C-C bonds to close the macrocyclic ring. | Pd catalysts (e.g., Pd(PPh₃)₄), organoboranes (Suzuki), organostannanes (Stille) | nih.govacs.org |

| Asymmetric Desymmetrization | Creation of a chiral center on a pre-formed achiral aza-crown ether. | Chiral phosphoric acid | acs.org |

| Fluoroionophore Synthesis | Attachment of a fluorescent reporter group to the aza-crown ether nitrogen. | N-methylbenzoaza-crown-ether, styryl dye precursors, coumarin derivatives | acs.orgresearchgate.net |

| Interactive Data Table of Synthetic Methodologies for this compound and Analogs |

Lipophilicity Modulation for Membrane Integration

For an ionophore to function effectively, it must integrate into the lipid bilayer of cell membranes. beilstein-journals.org This necessitates a high degree of lipophilicity. beilstein-journals.orgbeilstein-journals.org The modulation of lipophilicity is, therefore, a critical aspect of designing and synthesizing amine ionophores.

One common approach to increase lipophilicity is the introduction of long alkyl or benzyl (B1604629) groups to the ionophore's structure. These hydrophobic moieties enhance the molecule's ability to dissolve in the nonpolar environment of the membrane. rsc.org For instance, the attachment of a long fatty amine (containing 16-18 carbon atoms) to a peptide has been shown to be crucial for membrane insertion. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues influences their biological activity. acs.orgnih.gov These studies involve systematically modifying different parts of the ionophore molecule and evaluating the impact on its ion binding and transport capabilities. d-nb.info

Impact of Amine Structure on Ion Binding and Transport Efficiency

The nature of the amine group within the ionophore plays a pivotal role in its interaction with ions. The ability of the amine to be protonated is a key factor. acs.orgnih.gov For example, the cyclic polyether 18-crown-6 (B118740) demonstrates varying binding affinities for protonated amines, with the order of stability being RNH3+ > R2NH2+ > R3NH+. nih.gov This highlights that the degree of substitution on the amine nitrogen directly affects the stability of the ion-ionophore complex. nih.gov

The transport of amino acids across liquid membranes has also been shown to be influenced by the amine structure of the carrier molecule. acs.org

Influence of Macrocyclic Architecture on Selectivity

The macrocyclic structure of an ionophore is a defining feature that significantly influences its selectivity for specific ions. beilstein-journals.orgbeilstein-journals.orgrsc.org The preorganized nature of a macrocycle minimizes the entropic penalty associated with binding, leading to higher affinity and selectivity. rsc.org

The size and rigidity of the macrocyclic cavity are critical determinants of selectivity. rsc.org Subtle changes in the size of the binding pocket can dramatically affect the binding affinity for different ions. rsc.org For instance, in some macrocycles, even a small alteration in the cavity size can switch the selectivity between different halide ions. rsc.org

| Feature | Influence on Selectivity |

| Cavity Size | Determines which ions can fit within the binding site. rsc.org |

| Rigidity | A preorganized, rigid structure enhances binding affinity and selectivity. rsc.orgmdpi.com |

| Flexibility | Allows for conformational changes required for ion capture and release. mdpi.com |

| Overall Architecture | Complex structures like "clamshells" can control binding stoichiometry and selectivity. researchgate.net |

Effect of Peripheral Substituents on Membrane Permeation

Peripheral substituents, which are chemical groups attached to the core macrocyclic structure, have a profound effect on the ionophore's ability to permeate through cell membranes. These substituents can modulate the molecule's lipophilicity, which is a key factor for membrane transport. rsc.org

Increasing the lipophilicity through the addition of bulky, nonpolar groups generally enhances membrane permeability. rsc.org This is because such groups facilitate the dissolution of the ionophore into the hydrophobic interior of the lipid bilayer. uni-duesseldorf.denih.gov

Advanced Research Applications of Amine Ionophore I

Amine Ionophore I as a Tool in Ion-Selective Electrode Development

This compound is a key component in the fabrication of ion-selective electrodes (ISEs), particularly those designed for the measurement of hydrogen ion activity (pH). nih.govacs.org These sensors are crucial in a wide range of analytical applications, from environmental monitoring to clinical diagnostics. rsc.orgnih.gov The function of these electrodes is based on an ion-exchange equilibrium at the interface between a hydrophobic membrane containing the ionophore and the aqueous sample solution, which generates a measurable potential corresponding to the ion activity. nih.gov

The construction of ion-selective electrodes based on this compound typically involves the preparation of a polymeric membrane. acs.orgnih.gov This membrane is generally composed of a high molecular weight polymer matrix, a plasticizer, the ionophore itself, and sometimes a lipophilic salt. google.comresearchgate.net

The most common polymer used is polyvinyl chloride (PVC), which provides a stable and inert matrix for the other components. researchgate.netresearchgate.netnih.gov Plasticizers such as 2-nitrophenyl octyl ether (o-NPOE), dioctyl phthalate (DOP), and dibutyl sebacate (DBS) are incorporated to ensure the membrane remains flexible and to facilitate the mobility of the ionophore-ion complexes within the membrane phase. researchgate.netnih.govnih.gov The choice of plasticizer can significantly influence the electrode's performance characteristics, including its selectivity and response range. nih.gov

The core component, this compound (tridodecylamine), acts as a neutral proton carrier. nih.govresearchgate.net In membranes plasticized with o-NPOE, the protonated ionophore and a cation-exchanger can form ion pairs with inorganic ions from the sample solution. nih.gov Additives like potassium tetrakis(4-chlorophenyl)borate (KTCPB) are often included to reduce anionic interference and decrease the electrical resistance of the membrane without compromising its ion-selectivity. nih.gov

The fabrication process involves dissolving the PVC, plasticizer, ionophore, and any additives in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The resulting solution is then cast onto a solid support, such as a glassy carbon electrode or into a glass ring, and the solvent is allowed to evaporate, leaving a thin, ion-selective membrane. nih.govnih.gov

Table 1: Typical Composition of an this compound-Based H+-Selective Membrane

| Component | Function | Typical Concentration (wt%) |

|---|---|---|

| Polyvinyl chloride (PVC) | Polymer matrix | ~33% |

| 2-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | ~65% |

| This compound (TDDA) | H+ selective ionophore | ~1% |

Note: The exact composition can vary depending on the specific application and desired sensor characteristics.

The performance of this compound-based sensors is evaluated through potentiometric measurements. This involves measuring the potential difference between the ion-selective electrode and a reference electrode as a function of the analyte concentration. rsc.org Key performance indicators include the slope of the calibration curve, the linear concentration range, the detection limit, and the selectivity. researchgate.net

Sensors incorporating this compound typically exhibit a Nernstian or near-Nernstian response to hydrogen ions, with a slope of approximately 54.7 ± 0.7 mV per decade change in H+ concentration. acs.org The dynamic response range of these electrodes is influenced by the nature of the tertiary amino group of the ionophore. acs.orgnih.gov A feasible and reliable method for quantifying the pKa values of ionophores in the membrane phase has been substantiated from potentiometric data. acs.orgnih.gov The use of single-ion partition coefficients and ion pair formation constants has been shown to be effective for the quantitative description of the H+-selective electrode response in solutions of various compositions. acs.orgnih.gov

The selectivity of the electrode, which is its ability to respond to the target ion in the presence of other interfering ions, is a critical parameter. Selectivity coefficients are determined to quantify the preference of the ionophore for the target ion over other ions. researchgate.net this compound-based electrodes are extremely selective for H+ over other cations like Na+ and K+. nih.gov

The practical utility of this compound-based sensors is determined by their performance in real-world samples, including various aqueous and biological media. These electrodes have been successfully used for pH measurements in a wide range of samples. acs.org

In aqueous solutions, these sensors demonstrate a wide working range, for instance from pH 2.2 to 11.2, even in the presence of high concentrations of interfering ions like K+. acs.org The response time of these electrodes, which is the time taken to reach a stable potential after a change in analyte concentration, is typically in the order of seconds. nih.gov

For applications in biological media, such as blood, urine, or saliva, the biocompatibility of the sensor components is a significant consideration. acs.orgacs.orgresearchgate.net While this compound itself has been used in electrodes for biological pH measurements, studies have shown that some ionophores can exhibit cytotoxic effects. acs.org For instance, research has indicated that valinomycin (B1682140) (Potassium Ionophore I) and nonactin (B1679836) (Ammonium Ionophore I) can show cytotoxic effects in long-term incubation with human dermal fibroblasts. acs.org This highlights the importance of evaluating the biocompatibility of all membrane components for in vivo or on-body sensing applications. acs.orgresearchgate.net

Table 2: Performance Characteristics of a Typical this compound-Based pH Sensor

| Parameter | Typical Value |

|---|---|

| Linear Range | pH 2.2 - 11.2 |

| Slope | 54.7 ± 0.7 mV/decade |

| Detection Limit | Dependent on interfering ions |

| Response Time | Seconds |

Utilization of this compound in Cellular and Subcellular Studies

Beyond their use in electrochemical sensors, ionophores like this compound play a crucial role as research tools in cell biology. wikipedia.orgagscientific.com They are used to manipulate and study the concentrations of ions across biological membranes, providing insights into various cellular processes. oxinst.comnih.gov

Maintaining specific ion gradients across the plasma membrane and the membranes of intracellular organelles is fundamental for numerous cellular functions. nih.govnih.gov Ionophores can be used to perturb these gradients in a controlled manner, allowing researchers to study the consequences and the mechanisms of ion transport. wikipedia.org By facilitating the transport of specific ions across membranes, ionophores can help elucidate the roles of these ions in signaling pathways and other cellular functions. oxinst.com Techniques for studying intracellular ions are widely used to identify spatial variations in ion levels within living cells and to monitor how these concentrations change over time. oxinst.com

Many cellular organelles, such as lysosomes, maintain a specific internal pH that is crucial for their function. frontiersin.orggithub.io Lysosomes, for example, have an acidic lumen (pH ~4.5–5.0) which is essential for the activity of their degradative enzymes. github.ionih.gov Ionophores that transport H+ can be used to manipulate the pH of these organelles. nih.gov For instance, the combination of nigericin and monensin, both ionophores, can be used to permeabilize lysosomes and control their internal pH for experimental purposes. github.io The effect of ionophores on the intralysosomal pH can be estimated from the distribution of a weak acid or base. nih.gov Studies have shown that ionophores like nigericin can equilibrate both K+ and H+ across the lysosomal membrane. nih.gov This manipulation of organellar pH allows researchers to investigate the impact of pH changes on organelle function, such as protein degradation and nutrient sensing. github.ionih.gov

This compound in Biosensor and Analytical Chemistry Research

The high selectivity of this compound for hydrogen ions (protons) makes it a critical component in the field of biosensors and analytical chemistry. nih.gov Its ability to reversibly bind and transport H+ across a membrane phase is harnessed to create devices for measuring pH and detecting analytes that produce or consume protons. nih.govnih.gov

This compound is extensively used in the fabrication of ion-selective electrodes (ISEs), a type of electrochemical sensor. nih.gov These sensors typically consist of a polymeric membrane, often made of poly(vinyl chloride) (PVC), which has been doped with this compound. researchgate.net The ionophore's role is to selectively facilitate the transport of H+ ions to the membrane surface, generating a potential difference that can be measured potentiometrically. nih.govresearchgate.net This potential is directly proportional to the logarithm of the hydrogen ion activity in the sample, allowing for precise pH measurements. nih.gov The extreme preference for H+ over other cations like Na+ is a key advantage of these sensors. nih.gov

The table below details a typical composition for the membrane of an H+-selective electrode using this compound.

| Component | Function | Typical Concentration (wt%) |

| This compound (TDDA) | H+ selective ion carrier | ~1% |

| Poly(vinyl chloride) (PVC) | Polymeric membrane matrix | ~33% |

| Plasticizer (e.g., DOS) | Ensures membrane fluidity | ~65% |

| Ionic Additive (e.g., KTCPB) | Reduces membrane resistance and anion interference | ~1% |

| Data derived from typical ion-selective electrode formulations. nih.gov |

Beyond electrochemistry, this compound is also a component in the development of optical sensors, or optodes. nih.govsemanticscholar.org In these platforms, the ionophore is combined with a pH-sensitive dye (chromoionophore) within a transparent membrane. As this compound transports H+ into the membrane, the dye undergoes a color or fluorescence change, which can be measured optically. nih.gov This principle allows for the creation of non-electrical pH sensors for various applications.

The selective binding properties of this compound are also applied in sample preparation and ion extraction. chromatographyonline.com It can be incorporated into solid-phase extraction (SPE) materials or liquid membranes to selectively remove or concentrate hydrogen ions from a complex sample matrix. chromatographyonline.comthermofisher.com This is particularly useful for adjusting the pH of a sample or removing interfering H+ ions prior to the analysis of other target analytes by techniques like ion chromatography. chromatographyonline.com

By immobilizing this compound on a solid support, a column can be created that selectively retains H+ while allowing other ions to pass through. thermofisher.com Conversely, in liquid-phase microextraction, a small volume of an organic solvent containing the ionophore can be used to extract protons from a larger aqueous sample, effectively pre-concentrating them for subsequent analysis.

Contributions of this compound to Membrane Biophysics and Transport Modeling

The study of this compound in simplified, artificial membrane systems provides crucial insights into the broader field of membrane biophysics. nih.gov As a well-defined mobile ion carrier, it serves as a model compound for understanding the physical principles that govern how small molecules can facilitate ion transport across lipid bilayers. wikipedia.orgagscientific.com This knowledge is fundamental to understanding more complex biological transport processes mediated by large protein channels and transporters. nih.gov

Research on this compound helps to validate and refine theoretical models of ion transport. The movement of ions through a membrane facilitated by an ionophore can be described mathematically using frameworks like the Nernst-Planck equation. researchgate.netscielo.br Experimental data obtained from systems containing this compound, such as ion flux rates and membrane potentials, are used to determine key transport parameters. scielo.br

The table below lists key parameters used in modeling ion transport facilitated by ionophores.

| Parameter | Symbol | Description |

| Permeability Coefficient | P | Represents the ease with which an ion-ionophore complex crosses the membrane. |

| Reflection Coefficient | σ | Describes the selectivity of the membrane to the ion. A value of 1 indicates complete rejection. scielo.br |

| Diffusion Coefficient | D | Measures the rate of diffusion of the ion-ionophore complex within the membrane phase. |

| These parameters are central to models like the Spiegler-Kedem-Katchalsky model used in transport studies. researchgate.netscielo.br |

By comparing experimental results with theoretical predictions, researchers can refine their understanding of the energetic barriers to ion transport, the role of membrane fluidity, and the kinetics of ion-ionophore binding and dissociation at the membrane-water interface. researchgate.net These fundamental studies, enabled by molecules like this compound, are essential for building accurate computational models of membrane transport phenomena.

Analytical and Spectroscopic Characterization Methods for Amine Ionophore I

Spectroscopic Techniques for Ion-Amine Ionophore I Complexation Studies

Spectroscopic methods are fundamental in confirming the molecular structure of Amine Ionophore I and investigating the dynamics of its complexation with ions. These techniques provide insights into structural changes, binding stoichiometry, and the kinetics of ion binding and transport.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. guidechem.comguidechem.com

In a typical ¹H NMR spectrum of Tridodecylamine (B85476), the signals corresponding to the protons of the three long alkyl chains are observed. The spectrum is characterized by a triplet at approximately 0.88 ppm corresponding to the terminal methyl (-CH₃) groups, a large multiplet in the region of 1.25 ppm for the bulk of the methylene (B1212753) (-CH₂-) groups in the chains, and a distinct triplet around 2.3-2.4 ppm for the methylene groups directly attached to the nitrogen atom (α-CH₂). chemicalbook.com

Upon complexation with a proton (H⁺), the nitrogen atom becomes positively charged. This induces a significant downfield shift in the signal of the adjacent α-CH₂ protons due to the deshielding effect of the positive charge. This change in chemical shift is direct evidence of the ion-ionophore interaction at the nitrogen center and can be used to study the protonation state of the ionophore.

Similarly, the ¹³C NMR spectrum provides complementary structural information. chemicalbook.com The signals for the carbons of the dodecyl chains appear in the aliphatic region of the spectrum. The carbon of the terminal methyl group appears at approximately 14 ppm, the bulk methylene carbons resonate between 22 and 32 ppm, and the α-methylene carbon, being closest to the electronegative nitrogen, appears further downfield at around 54 ppm. Protonation of the nitrogen atom also causes a downfield shift of the α-carbon signal, confirming the site of ion binding.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Comment |

|---|---|---|---|

| Terminal -CH₃ | ~0.88 (triplet) | ~14.1 | End of the alkyl chains. |

| Bulk -(CH₂)₉- | ~1.25 (multiplet) | ~22.7-31.9 | Main part of the alkyl chains. |

| β-CH₂ | ~1.45 (multiplet) | ~27.3 | Methylene group adjacent to the α-CH₂. |

| α-CH₂ (N-CH₂) | ~2.35 (triplet) | ~54.2 | Signal shifts downfield upon protonation. |

Mass spectrometry (MS) is a primary technique for verifying the molecular weight and assessing the purity of this compound. nist.gov Techniques like electrospray ionization (ESI-MS) are particularly useful. The chemical formula for Tridodecylamine is C₃₆H₇₅N, corresponding to a monoisotopic mass of approximately 521.59 Da. guidechem.com

For purity analysis, a mass spectrum of a high-purity sample will show a predominant peak corresponding to the molecular ion. nih.govnih.gov The absence of significant other peaks confirms the lack of major impurities.

ESI-MS is also highly effective for studying ion-ionophore complexation. When analyzed in positive ion mode, this compound is readily protonated. The mass spectrometer will detect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 522.60. The observation of this single species, with a mass increase of ~1.01 Da (the mass of a proton), directly confirms a 1:1 binding stoichiometry between the ionophore and a proton. usda.gov This is the fundamental interaction that allows it to function as a proton carrier.

| Species | Formula | Charge (z) | Expected m/z | Significance |

|---|---|---|---|---|

| Neutral Molecule [M] | C₃₆H₇₅N | 0 | ~521.59 | Molecular Mass Confirmation. |

| Protonated Molecule [M+H]⁺ | [C₃₆H₇₆N]⁺ | +1 | ~522.60 | Confirms 1:1 binding stoichiometry with H⁺. |

This compound itself is not chromophoric or fluorescent, meaning it does not absorb light in the UV-visible range and does not emit light upon excitation. Therefore, direct spectroscopic measurement of its binding or transport is not feasible. However, UV-Vis and fluorescence spectroscopy can be used indirectly to monitor its function, particularly its ability to transport protons across a lipid membrane.

This is typically achieved by encapsulating a pH-sensitive dye, such as carboxyfluorescein, within model membrane vesicles (liposomes). nih.gov An external pH gradient is then established. When this compound is introduced into the liposome (B1194612) suspension, it integrates into the lipid bilayer and begins to transport protons into the vesicles, causing a change in the internal pH. This pH change alters the absorption or fluorescence properties of the entrapped dye. nih.govplymouth.ac.uk By monitoring the change in the dye's fluorescence intensity or absorption spectrum over time, the rate of proton transport facilitated by the ionophore can be determined. This provides valuable kinetic data on its transport efficiency.

Electrochemical Characterization Techniques

Electrochemical methods are paramount for characterizing the functional properties of this compound, especially its ability to facilitate ion transport across membranes and its binding affinity for protons, which are central to its use in sensors.

Electrophysiological techniques, particularly using planar lipid bilayers (BLMs), provide a direct way to measure the ion transport activity of this compound. nih.gov In a typical BLM experiment, a thin lipid membrane is formed across a small aperture separating two aqueous compartments. nih.gov this compound is then introduced into one or both compartments, where it spontaneously incorporates into the artificial membrane.

By establishing a pH gradient across the bilayer and applying a transmembrane potential using a voltage clamp, the resulting flow of protons (current) through the membrane can be measured with high sensitivity. nih.gov This allows for the quantification of the ionophore's conductance and its selectivity for protons over other ions. Such measurements confirm its function as a protonophore and can be used to study how factors like membrane composition and voltage affect its transport efficiency. nih.gov

Potentiometric titration is the most common method for determining the proton binding constant (expressed as pKa) of this compound, a critical parameter for its application in H⁺-selective electrodes. acs.orgnih.gov The technique involves creating a liquid membrane electrode by incorporating the ionophore into a plasticized polymer matrix (e.g., PVC).

This ion-selective electrode (ISE) and a reference electrode are immersed in a solution, and the potential difference (EMF) is measured as the pH of the solution is systematically varied by titrating with a strong acid or base. creative-bioarray.comdergipark.org.tr The potential of the ISE responds to the activity of protons in the solution according to the Nernst equation, but only within a specific pH range determined by the pKa of the ionophore. nih.gov

The titration curve of EMF versus pH is typically sigmoidal. The inflection point of this curve, or the midpoint of the linear response range, corresponds to the pH at which half of the ionophore molecules are protonated. This pH value is taken as the apparent pKa of the ionophore within the membrane phase. utexas.eduenamine.net This constant is fundamental to predicting the working range and sensitivity of an H⁺-selective electrode based on this compound. acs.org

Chromatographic and Separation Techniques for this compound and its Complexes

The separation and purification of this compound, also known as Nonactin (B1679836), and its complexes are crucial for its analytical characterization and for studying its ionophoric properties. Various chromatographic techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a particularly effective method.

An analytical reverse-phase HPLC method has been developed for the baseline separation of Nonactin and its naturally occurring homologues (Monactin, Dinactin, Trinactin, and Tetranactin). tandfonline.com This separation is significant as these homologues differ by the sequential replacement of methyl groups with ethyl groups, which can influence their ion-binding selectivity and transport efficiency. The successful separation of these closely related compounds highlights the resolving power of HPLC in the analysis of this class of ionophores. tandfonline.com

The optimal separation was achieved using an Alltech Alltima C18 column, which is characterized by a low metal ion content in its silica (B1680970) matrix. This is a critical factor, as the presence of metal ions in the HPLC system can interfere with the chromatography of ionophores. The mobile phase consisted of a 60:40 mixture of tetrahydrofuran (B95107) (THF) and water, and detection was carried out using an Evaporative Light Scattering Detector (ELSD). tandfonline.com The use of ELSD is advantageous as it does not require the analyte to have a chromophore, which is beneficial for compounds like this compound.

The elution order in this reverse-phase system is dependent on the lipophilicity of the compounds, with retention time increasing with the number of ethyl groups. This is consistent with the principle of reverse-phase chromatography where more nonpolar compounds interact more strongly with the stationary phase.

Table 1: HPLC Retention Times for this compound (Nonactin) and its Homologues

This table is based on data from a study on the facile separation of nonactin and its homologues.

Ion-exchange chromatography is another powerful technique for the separation of ionic species and could be applied to the separation of the cation complexes of this compound. wikipedia.orgthermofisher.com This technique separates molecules based on their net charge through interactions with a charged stationary phase. elifesciences.orgnih.gov Cation-exchange chromatography, which utilizes a negatively charged stationary phase, would be suitable for separating the positively charged complexes of this compound with alkali metal or ammonium (B1175870) ions. wikipedia.org The separation is typically achieved by eluting with a mobile phase containing a competing cation or by altering the pH. nih.gov The strength of the interaction between the complex and the stationary phase would depend on the specific cation bound by the ionophore.

Thin-Layer Chromatography (TLC) has also been utilized for the analysis of this compound and its homologues. A separation can be achieved on silica gel plates with a mobile phase of ethyl acetate (B1210297) and chloroform (B151607) (2:1). Visualization of the separated spots can be accomplished by dipping the plate in a solution of vanillin (B372448) and sulfuric acid in ethanol, followed by heating, which results in the appearance of dark blue zones. tandfonline.com TLC can also be a valuable tool for analyzing the lipid and protein profiles of membrane complexes, which could be relevant for studying the interaction of this compound with biological membranes. nih.gov

Capillary Electrophoresis (CE) represents another potential high-resolution separation technique for this compound and its charged complexes. wikipedia.org CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary. libretexts.org The separation is influenced by the charge-to-size ratio of the analyte. libretexts.org This technique could be particularly useful for analyzing the enantioselective complexation of this compound with chiral amines.

Advanced Microscopy Techniques for Cellular Localization and Dynamics

Understanding the cellular localization and dynamics of this compound is essential for elucidating its mechanism of action as an antibiotic and ionophore. Advanced microscopy techniques offer the potential to visualize and quantify the distribution and movement of this compound within living cells at high spatial and temporal resolution.

Confocal fluorescence microscopy is a powerful tool for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens, effectively eliminating out-of-focus light. nih.govabcam.com To visualize this compound using this technique, it would first need to be labeled with a fluorescent probe. The resulting fluorescently tagged ionophore could then be introduced to living cells, and its subcellular distribution could be imaged in three dimensions over time. This would allow for the determination of whether the ionophore preferentially localizes to specific organelles, such as the plasma membrane, mitochondria, or endoplasmic reticulum.

Super-resolution microscopy techniques, which bypass the diffraction limit of light, could provide even more detailed insights into the localization of this compound at the nanoscale. nih.gov Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can achieve resolutions on the order of tens of nanometers, making it possible to visualize the distribution of the ionophore within membrane nanodomains or its association with specific protein clusters.

The dynamics of this compound within the plasma membrane can be investigated using techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Resonance Energy Transfer (FRET). In a FRAP experiment, a small region of the membrane containing fluorescently labeled ionophore would be photobleached with a high-intensity laser, and the recovery of fluorescence in that region due to the diffusion of unbleached molecules would be monitored over time. nih.gov This would provide quantitative information about the mobility of the ionophore within the membrane. FRET, on the other hand, can be used to study the interaction of this compound with other molecules, such as membrane proteins or lipids, by measuring the energy transfer between a donor fluorophore on the ionophore and an acceptor fluorophore on the interacting partner. nih.gov

Single-molecule tracking (SMT) is another powerful technique that could be employed to study the dynamics of individual this compound molecules in real-time. nih.gov By labeling the ionophore with a bright and photostable fluorophore, its movement within a lipid bilayer or on the surface of a cell could be tracked with high precision. This would allow for the characterization of its diffusion behavior, including whether it exhibits free diffusion, confined motion, or directed transport.

Theoretical and Computational Investigations of Amine Ionophore I

Molecular Dynamics (MD) Simulations of Amine Ionophore I-Membrane Interactions

Molecular dynamics (MD) simulations are a cornerstone for understanding how ionophores like this compound interact with and permeate lipid bilayers. illinois.edumdpi.com These simulations model the movement of every atom in a system over time, providing a dynamic view of the ionophore's behavior within a realistic membrane environment. silicos-it.benih.gov

Researchers can use MD simulations to study several key aspects of the ionophore-membrane interaction:

Insertion and Partitioning: Simulations can reveal the free energy changes as the ionophore moves from the aqueous phase into the lipid bilayer, predicting its preferred location within the membrane. For many amphiphilic molecules, the most stable position is often just below the lipid headgroup region, oriented parallel to the bilayer normal. mdpi.com

Orientation and Conformation: Within the membrane, the ionophore's orientation and conformational changes are critical to its function. MD simulations can track these dynamics, showing how the ionophore adapts to the hydrophobic core of the membrane and how it might rearrange to bind an ion.

Potential of Mean Force (PMF): Advanced techniques like umbrella sampling can be used in MD simulations to calculate the PMF profile, which represents the free energy of the ionophore as a function of its position along the axis perpendicular to the membrane surface. mdpi.com This profile quantitatively describes the energy barriers the ionophore must overcome to enter and cross the membrane, providing crucial data for understanding its permeation capabilities. mdpi.com

Membrane Perturbation: The presence of the ionophore can affect the properties of the lipid bilayer itself. MD simulations can measure changes in membrane thickness, lipid ordering, and other structural parameters, revealing the extent to which the ionophore perturbs its local environment. mdpi.com

Force fields like CHARMM and AMBER are commonly used for these simulations, though they sometimes require refinement of parameters for specific interactions, such as those between amine groups and the phosphate (B84403) or carboxylate groups of lipids, to prevent artifacts and improve agreement with experimental data. illinois.edu

Quantum Mechanical (QM) Calculations of Ion-Binding Energetics

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are essential for accurately describing the electronic interactions involved in ion binding. mdpi.commdpi.com These methods provide detailed information about the geometry, stability, and selectivity of the complex formed between this compound and various cations.

A typical QM study involves optimizing the geometry of the ionophore alone and then in complex with a specific ion. The binding energy (ΔE) is then calculated as the difference between the energy of the complex and the sum of the energies of the isolated ionophore and ion. mdpi.com A more negative binding energy indicates a more stable complex.

For a representative acyclic arylamine ionophore, N-(2-nitrophenyl)benzene-1,2-diamine (DPA), DFT calculations have been used to predict its selectivity. The results show a clear preference for certain metal ions, which correlates with potentiometric measurements. mdpi.comresearchgate.net

Table 1: Theoretical and Experimental Binding Data for a Representative Amine Ionophore (DPA)

| Metal Ion | Calculated Energy Decrease (a.u.) mdpi.com | Calculated Binding Constant (log K) researchgate.net |

|---|---|---|

| Zn2+ | 1778 | 7.4 |

| Cu2+ | - | 5.8 |

| Fe2+ | 1263 | 5.3 |

| Ni2+ | 1507 | 4.7 |

| Ca2+ | - | 4.1 |

| Mn2+ | 1150 | 3.7 |

Computational Design and Prediction of Novel Amine Ionophores

Computational methods are increasingly used not just to analyze existing molecules but also to design novel ionophores with enhanced properties. acs.org Starting with a known structure like this compound, computational chemists can propose and evaluate new designs in silico before undertaking costly and time-consuming synthesis.

The design process often involves:

Lead Compound Modification: The structure of this compound is systematically modified. This could involve changing the length of alkyl chains, altering the amine substitution, or introducing different functional groups to fine-tune its electronic and steric properties.

Free Energy Calculations: For each proposed analogue, free energy perturbation or thermodynamic integration methods can be used to calculate the relative binding affinities for different ions. acs.org This allows for the rapid screening of many potential structures to identify those with improved selectivity or stronger binding. acs.org

Host-Guest System Analysis: The interaction energies between the designed ionophore (the host) and the target ion (the guest) are calculated to predict the stability of the resulting complex. acs.org The goal is to create a binding cavity that is pre-organized and sterically and electronically complementary to the target ion.

QSAR and Machine Learning: For larger sets of potential ionophores, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with ion-binding affinity or transport efficiency, enabling the prediction of properties for yet-unsynthesized compounds. researchgate.net

This computational-led approach accelerates the discovery of new ionophores for specific applications, such as in ion-selective electrodes or novel therapeutic agents. rsc.org

Kinetic Modeling of Ion Transport Processes Mediated by this compound

For a carrier-mediated mechanism, which is typical for amine ionophores, the transport cycle can be broken down into several distinct steps, each with an associated rate constant. A general model for this process would include diffusion of the ionophore to the membrane interface, complexation with the ion, translocation of the ion-ionophore complex across the membrane, release of the ion on the other side, and return of the free ionophore. researchgate.netnih.gov

Kinetic models can be derived to describe this process and fit to experimental data (e.g., from electrical conductance or stopped-flow fluorescence experiments) to extract key parameters. nih.govcapes.gov.br

Table 2: Example Kinetic and Transport Parameters from a Carrier Model

| Parameter | Description | Example Value |

|---|---|---|

| kapp | Apparent rate constant for transport nih.gov | 0.1 - 0.3 s-1 |

| Dorg | Diffusion coefficient of the complex in the membrane capes.gov.br | 6.4 × 10-8 cm2 s-1 |

| Δorg | Organic membrane diffusional resistance capes.gov.br | 196145 s cm-1 |

| Δaq | Aqueous diffusional resistance capes.gov.br | 260 s cm-1 |

| Φ | Ion transmittance scielo.br | 8 - 76% |

Analysis of these parameters can reveal the transport mechanism. For instance, a high membrane diffusional resistance compared to the aqueous resistance suggests that diffusion within the membrane is the rate-limiting step of the transport process. capes.gov.br

In Silico Approaches for Structure-Function Elucidation

In silico approaches encompass a wide range of computational techniques used to connect the chemical structure of this compound to its biological or chemical function. mdpi.com These methods go beyond single calculations to build a comprehensive understanding of the ionophore.

Molecular Docking: This technique predicts the preferred orientation of the ionophore when binding to a target, such as the binding pocket of a protein or a specific site on a DNA strand. Docking uses scoring functions to estimate the binding affinity, helping to identify the most stable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured activity (e.g., ion transport rate, binding affinity). researchgate.net By identifying key molecular descriptors (such as size, lipophilicity, or electronic properties) that correlate with function, QSAR can be used to predict the activity of new, untested analogues and to understand which structural features are most important for the ionophore's function. researchgate.net

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal structure. For an ionophore-ion complex, it can highlight and analyze the noncovalent interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex, providing insight into the nature of the binding. mdpi.comrsc.org

Together, these in silico tools provide a powerful framework for elucidating how the specific arrangement of atoms in this compound gives rise to its function as a selective ion transporter. frontiersin.org

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| DPA | N-(2-nitrophenyl)benzene-1,2-diamine |

| TPA | N,N-bis(2-nitrophenyl)benzene-1,2-diamine |

| Cyanex 923 | A commercial mixture of trialkyl phosphine (B1218219) oxides |

Future Perspectives and Emerging Directions in Amine Ionophore I Research

Development of Highly Selective and Responsive Amine Ionophore I Variants

A primary focus of ongoing research is the development of new versions of this compound with superior selectivity and responsiveness. Scientists are exploring various strategies to fine-tune the ionophore's ability to recognize and bind to specific amine-containing molecules. This involves modifying the core structure of the ionophore to create a more defined and complementary binding site for the target amine.

One approach involves the synthesis of acyclic arylamine-based ionophores. For instance, researchers have designed and synthesized new ionophores like diphenyl amine (DPA) and triphenyl amine (TPA) to investigate their sensing properties. mdpi.com The selectivity of these ionophores is governed by the availability of the electron pair on the nitrogen atom and the pre-organization of the binding cavity. mdpi.com Theoretical studies, such as those using density functional theory (DFT), are being employed to better understand the interactions between the ionophore and metal ions, which can influence amine recognition. mdpi.com

Another avenue of development is the creation of ionophores for specific and biologically significant amines, such as neurotransmitters. For example, there is a recognized need for selective ionophores for acetylcholine. researchgate.net Researchers are designing novel ionophores, such as hydrophobic macrocycle Oxatub researchgate.netarenes, which have demonstrated excellent stability and selectivity for acetylcholine, with low detection limits. researchgate.netmdpi.com The development of such specialized ionophores is crucial for advancing our ability to monitor these critical biomolecules in real-time.

Furthermore, the principles of host-guest chemistry are being leveraged to design ionophores with enhanced selectivity. By creating host molecules with well-defined cavities, researchers can achieve more specific interactions with guest amine molecules. psu.edu For example, calix slideshare.netarene derivatives have been used to create primary amine selective electrodes, demonstrating significantly higher selectivity compared to traditional ion-exchange mechanisms. psu.edu The performance of these ion-selective electrodes is also being optimized by carefully selecting plasticizers and other membrane components that influence the ionophore's behavior. researchgate.net

Exploration of this compound in Complex Biological Systems Research

The ability of this compound and its derivatives to function within complex biological environments is a significant area of exploration. These ionophores serve as powerful tools for studying the roles of ions and amine-containing compounds in physiological processes. slideshare.netacs.org By facilitating the transport of these molecules across biological membranes, they can be used to manipulate and investigate cellular functions. fermentek.comannualreviews.org

A key application is in the study of neurotransmitters. The development of amine-selective ionophores has paved the way for in-situ sensing of neurotransmitters like 2-phenylethylamine, dopamine, and acetylcholine. researchgate.netum.es This allows for the real-time monitoring of these crucial signaling molecules within biological systems, providing insights into neurological function and disease. mdpi.com For instance, ionophore-based nanosensors are being developed for the in-vivo detection of histamine, which can capture rapid kinetic changes that are difficult to measure with traditional methods. mdpi.comnih.govsemanticscholar.org

The interaction of ionophores with biological membranes is a critical aspect of their function. The transport cycle involves the ionophore partitioning into the membrane, complexing with the target cation at the interface, and diffusing across the lipid bilayer. acs.org Understanding these mechanisms is essential for designing ionophores that can function effectively and selectively within the complex and dynamic environment of a cell membrane. Research is also investigating how the composition of the lipid bilayer itself can affect the transport activity of amine-containing ionophores. nih.gov

Integration of this compound with Nanomaterials for Advanced Probes

The integration of this compound with nanomaterials is a rapidly emerging field that promises to create a new generation of highly sensitive and versatile sensors. mdpi.comsemanticscholar.org By combining the selective recognition capabilities of the ionophore with the unique optical and electrical properties of nanomaterials, researchers are developing advanced probes for a wide range of applications.

One of the most promising areas is the development of optical nanosensors, or "optodes". mdpi.comsemanticscholar.org These nanosensors typically consist of a polymer core containing the ionophore, a pH-sensitive fluorophore, and other components, all encapsulated within a biocompatible shell. mdpi.comsemanticscholar.org When the ionophore binds to its target amine, it alters the local pH within the nanoparticle, causing a change in the fluorescence of the embedded dye. mdpi.comsemanticscholar.org This technology has been successfully used to create nanosensors for histamine, demonstrating their potential for in-vivo monitoring of biologically important amines. mdpi.comnih.govsemanticscholar.org

The versatility of this platform allows for the creation of sensors for new targets without the need to design and synthesize entirely new ionophores. mdpi.comnih.gov By using a broadly amine-responsive ionophore, nanosensor systems can be developed for a variety of amine-containing molecules. semanticscholar.org Furthermore, the development of "smart tongue" technology, which uses an array of different nanoparticles with varying sensitivities, coupled with machine learning algorithms, allows for the discrimination of multiple neurotransmitters. researchgate.net

Challenges in this area include ensuring the uniform dispersion of nanofillers and simplifying production processes to achieve commercial viability. mdpi.com Ongoing research is focused on developing novel synthesis methods and efficiently integrating nanoparticles into conductive polymers to enhance sensor performance. mdpi.com